Product packaging for Fuzlocilline(Cat. No.:CAS No. 61835-48-1)

Fuzlocilline

Cat. No.: B10859726
CAS No.: 61835-48-1
M. Wt: 570.6 g/mol
InChI Key: YSUBQYRZZFVMTL-YNDGFOBUSA-N
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Description

Historical Context of Fuzlocilline Discovery and its Initial Role in Antimicrobial Research

The development of this compound, also known as Furazlocillin and initially identified by the code BAY Vk 4999, emerged from the concerted efforts of pharmaceutical companies to address the growing challenge of Gram-negative bacterial infections in the latter half of the 20th century. Following the discovery of penicillin and the subsequent development of aminopenicillins, a pressing need arose for antibiotics with a broader spectrum of activity, particularly against opportunistic pathogens like Pseudomonas aeruginosa. This need drove the development of new classes of penicillins, including the ureidopenicillins.

This compound was synthesized as a semisynthetic acylureidopenicillin. The initial research focused on its antibacterial activity, demonstrating its efficacy in inhibiting bacterial cell wall synthesis. frontiersin.orgwikipedia.org Early studies in the late 1970s investigated the pharmacokinetics of BAY Vk 4999, establishing its potential for therapeutic use. frontiersin.org The primary role of this compound in early antimicrobial research was to provide a new therapeutic option against challenging Gram-negative infections that were often resistant to earlier classes of penicillins.

This compound's Positioning within the Broader Scientific Discourse on Beta-Lactam Antibiotics

This compound is firmly positioned within the ureidopenicillin subclass of beta-lactam antibiotics. ewadirect.comnih.gov The defining characteristic of beta-lactam antibiotics is the presence of a beta-lactam ring in their molecular structure, which is crucial for their antibacterial activity. wikipedia.org This class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, functions by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. wikipedia.org

The ureidopenicillins, including this compound, Azlocillin (B1666447), Mezlocillin, and Piperacillin, were specifically developed to enhance activity against Gram-negative bacteria. ewadirect.comnih.gov They are derivatives of ampicillin (B1664943), featuring a modified side chain that is thought to mimic a longer segment of the peptidoglycan chain, thereby facilitating binding to penicillin-binding proteins (PBPs). nih.gov this compound, like other ureidopenicillins, is not resistant to beta-lactamases, enzymes produced by some bacteria that can inactivate beta-lactam antibiotics. nih.gov

The mechanism of action of this compound involves binding to and inactivating PBPs located on the inner membrane of the bacterial cell wall. frontiersin.orgwikipedia.org This inactivation disrupts the cross-linkage of peptidoglycan chains, which is essential for the strength and rigidity of the bacterial cell wall. frontiersin.orgwikipedia.org The result is a weakening of the cell wall, leading to cell lysis and bacterial death. frontiersin.orgwikipedia.org Research has indicated that Furazlocillin (an alternative name for this compound) selectively binds to penicillin-binding protein 3 (PBP-3), which is involved in bacterial cell septation.

Evolution of Key Research Questions and Paradigms Pertaining to this compound

Initial research on this compound was primarily centered on establishing its in vitro and in vivo antibacterial activity, defining its spectrum against various pathogens, and understanding its pharmacokinetic profile. A key research question during this early phase was its efficacy against clinically important Gram-negative bacteria, especially Pseudomonas aeruginosa.

As the use of ureidopenicillins became more widespread, the focus of research began to shift. The emergence of bacterial resistance to beta-lactam antibiotics, largely through the production of beta-lactamases, became a major concern. Consequently, a significant paradigm shift in research involved investigating ways to overcome this resistance. This led to studies exploring the combination of ureidopenicillins with beta-lactamase inhibitors. While this compound itself was not as widely commercialized as other ureidopenicillins like Piperacillin, the research paradigm of combination therapy became central to extending the clinical utility of this antibiotic class.

Later research paradigms have evolved to include a more detailed molecular understanding of the interactions between this compound and its target PBPs. Furthermore, with the advancement of genomic and proteomic techniques, research has begun to explore the broader physiological effects of this compound on bacteria beyond simple cell wall inhibition. The ongoing challenge of antibiotic resistance continues to drive research, with a focus on understanding the mechanisms of resistance to ureidopenicillins and developing strategies to counteract them.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N6O8S B10859726 Fuzlocilline CAS No. 61835-48-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61835-48-1

Molecular Formula

C25H26N6O8S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[3-[(E)-furan-2-ylmethylideneamino]-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C25H26N6O8S/c1-25(2)18(22(35)36)31-20(34)17(21(31)40-25)27-19(33)16(13-5-7-14(32)8-6-13)28-23(37)29-9-10-30(24(29)38)26-12-15-4-3-11-39-15/h3-8,11-12,16-18,21,32H,9-10H2,1-2H3,(H,27,33)(H,28,37)(H,35,36)/b26-12+/t16-,17-,18+,21-/m1/s1

InChI Key

YSUBQYRZZFVMTL-YNDGFOBUSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)/N=C/C5=CC=CO5)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)N4CCN(C4=O)N=CC5=CC=CO5)C(=O)O)C

Related CAS

66327-51-3 (Parent)
61835-48-1 (mono-hydrochloride salt)

Origin of Product

United States

Synthetic Pathways and Chemical Derivatization of Fuzlocilline

Established Synthetic Methodologies and Chemical Transformations for Fuzlocilline Elucidation

This compound is a semi-synthetic, acylureido penicillin, characterized by its complex side chain attached to the 6-amino position of the penam (B1241934) nucleus. drugbank.comcaymanchem.com The foundational synthetic strategy for this compound and related penicillins involves the acylation of 6-aminopenicillanic acid (6-APA), which serves as the core structural scaffold. The primary challenge lies in the construction and activation of the intricate side chain: (2R)-2-{[(2-oxoimidazolidin-1-yl)carbonyl]amino}-2-phenylacetic acid.

The most common and established synthesis involves coupling this side chain, or an activated form of it, with 6-APA. The process typically requires the activation of the carboxylic acid group on the phenylglycine derivative to facilitate amide bond formation with the amino group of 6-APA.

An alternative synthetic route has also been developed, which involves the activation of the substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-APA. wikipedia.org This method provides an efficient pathway to the final compound.

Table 1: Key Reactants in Established this compound Synthesis

Reactant Role
6-Aminopenicillanic Acid (6-APA) The core bicyclic nucleus of the penicillin structure.
(2R)-2-{[(2-oxoimidazolidin-1-yl)carbonyl]amino}-2-phenylacetic acid The characteristic side chain that defines this compound's activity spectrum.

Exploration of this compound Analogues and Derivatives

The exploration of this compound analogues is driven by the need to enhance its antibacterial properties, broaden its spectrum of activity, and overcome bacterial resistance mechanisms. patsnap.comnih.gov

Rational Design Principles for this compound Structural Modifications and Lead Optimization

The rational design of new this compound derivatives is a cornerstone of lead optimization in drug discovery. criver.comdanaher.com The primary goal is to improve the molecule's interaction with its targets—penicillin-binding proteins (PBPs)—while reducing its susceptibility to bacterial resistance enzymes like β-lactamases. nih.gov

Key principles for structural modification include:

Side Chain Modification : The acylamino side chain is a primary site for modification. Alterations to the terminal ureido group or the phenyl ring can influence the compound's affinity for PBPs and its ability to penetrate the outer membrane of Gram-negative bacteria. nih.govresearchgate.net

Enhancing Stability : Modifications are designed to protect the β-lactam ring from hydrolysis by β-lactamases. While this compound is susceptible to some of these enzymes, analogues can be designed to be more sterically hindered around the core, offering protection. nih.gov

Improving Pharmacokinetic Properties : Lead optimization involves modifying functional groups to improve characteristics like solubility and metabolic stability, which are crucial for a compound's efficacy. danaher.combiobide.com

Structure-Activity Relationship (SAR) Studies : Systematic modification of different parts of the molecule helps to build a comprehensive SAR profile. This data-driven approach identifies which functional groups are essential for activity and which can be altered to enhance desired properties. criver.com For example, studies on other penicillin analogues have shown that the carboxylic acid group of the penam nucleus is critical for strong binding to the receptor protein. nih.govresearchgate.net

Novel Synthetic Approaches and Catalyst Development for this compound Analogues

The synthesis of novel this compound analogues often requires multi-step procedures to build unique side chains or introduce different functionalities. Modern synthetic organic chemistry provides a toolkit of reactions and catalysts to achieve these transformations. nih.govmdpi.com

One innovative approach involves the conjugation of this compound to other molecules or nanoparticles to create derivatives with unique properties. For example, a multi-step synthesis has been used to create a this compound-mercaptooctyl compound, which acts as a linker to conjugate the antibiotic to silver nanoparticles. nih.gov This process involves several chemical transformations:

Amide Bond Formation : Binding of an 8-amino-1-octanol (B99503) linker to the this compound sodium salt using coupling agents like ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Conversion of Hydroxyl to Mesylate : Transforming the terminal hydroxyl group of the linker into a good leaving group (mesylate) using mesylchloride. nih.gov

Nucleophilic Substitution : Converting the mesylate into a thiol group using sodium hydrosulfide, creating the final linker-modified this compound derivative ready for conjugation. nih.gov

Other novel approaches in the broader field of antibiotic synthesis include the use of various catalysts for cyclization reactions, cross-coupling reactions to build complex aromatic systems, and the development of new methods for forming heterocyclic rings found in some antibiotic side chains. nih.govmdpi.com

Chemoenzymatic Synthesis Strategies for this compound and Related Compounds

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. In the context of penicillins, enzymes like penicillin acylase are widely used. These enzymes can catalyze the hydrolysis of the amide bond between the side chain and the 6-APA nucleus or, under different conditions, catalyze the reverse reaction to form this bond.

This strategy offers several advantages:

High Selectivity : Enzymes operate with high chemo-, regio-, and stereoselectivity, often eliminating the need for complex protection and deprotection steps common in purely chemical syntheses.

Mild Reaction Conditions : Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature and neutral pH, which helps to preserve the sensitive β-lactam ring from degradation.

Green Chemistry : This approach is more environmentally friendly, reducing the use of harsh reagents and organic solvents.

While specific, detailed chemoenzymatic routes for this compound are not extensively documented in readily available literature, the principles are well-established for the broader penicillin class and represent a viable and advantageous strategy for the synthesis of this compound and its analogues.

Stereochemical Considerations and Enantiomeric Purity in this compound Synthesis

Stereochemistry is of paramount importance for the biological activity of this compound. The molecule contains multiple chiral centers, and only one specific stereoisomer is therapeutically active.

The core penam nucleus has a defined absolute configuration: (2S, 5R, 6R). This specific three-dimensional arrangement is essential for the molecule to adopt the correct shape to bind to and inhibit bacterial penicillin-binding proteins. pioneerpublisher.com Any deviation from this stereochemistry results in a loss of antibacterial activity.

Furthermore, the acylamino side chain contains its own chiral center at the alpha-carbon of the phenylglycine moiety. For this compound, this center must have the (R)-configuration. wikipedia.org The stereochemistry of this side chain plays a critical role in the molecule's interaction with the active site of the target enzymes. pioneerpublisher.com

Table 2: Chiral Centers of this compound

Position Required Configuration Significance
C2 S Essential for the structural integrity and activity of the penam core.
C5 R Essential for the structural integrity and activity of the penam core.
C6 R Essential for the structural integrity and activity of the penam core; correct orientation for side chain attachment.

Given this stereochemical complexity, synthetic pathways must be stereocontrolled. This is typically achieved by starting with chiral precursors whose stereochemistry is already set. For this compound, the synthesis utilizes naturally derived 6-APA, which possesses the correct (2S, 5R, 6R) configuration, and a stereochemically pure (R)-phenylglycine derivative for the side chain.

Maintaining enantiomeric purity throughout the synthesis and in the final product is critical. nih.gov Any step that could cause racemization at a chiral center must be carefully controlled. Analytical techniques such as chiral chromatography or NMR with chiral solvating agents are used to confirm the enantiomeric purity of the final active pharmaceutical ingredient. libretexts.org

Table of Mentioned Compounds

Compound Name
6-aminopenicillanic acid (6-APA)
8-amino-1-octanol
Azlocillin (B1666447) (this compound)
Carbenicillin
Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Hydroxybenzotriazole (HOBt)
Mesylchloride
Mezlocillin
Piperacillin
Sodium hydrosulfide
Ticarcillin

Molecular Mechanisms of Fuzlocilline Action

Penicillin-Binding Protein (PBP) Interaction Dynamics and Specificity of Fuzlocilline

Penicillin-binding proteins (PBPs) are a group of enzymes crucial for bacterial cell wall synthesis, particularly in the final cross-linking step of peptidoglycan formation libretexts.orgwikipedia.org. This compound, as a β-lactam antibiotic, targets these essential enzymes smolecule.comlibretexts.orgwikipedia.orgbmglabtech.com.

While specific structural data for this compound-PBP complexes were not found in the provided search results, the general mechanism for β-lactam antibiotics involves their structural similarity to the D-alanyl-D-alanine terminus of peptidoglycan precursors libretexts.orgwikipedia.orgsigmaaldrich.com. This similarity allows β-lactams to bind to the active sites of PBPs libretexts.orgwikipedia.orgsigmaaldrich.com. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for elucidating such protein-ligand interactions at an atomic level saromics.comkbdna.comcreative-biostructure.comresearchgate.net. These techniques reveal the precise binding sites, conformational changes, and interactions within the active site that lead to enzyme inactivation wikipedia.orgsaromics.comkbdna.comcreative-biostructure.comresearchgate.netnih.gov. For this compound, it is presumed that similar structural studies would reveal its specific interactions within the active site cleft of targeted PBPs, likely involving covalent modification of a key serine residue wikipedia.org.

Inhibition of Bacterial Cell Wall Biosynthesis by this compound at the Molecular Level

This compound disrupts the complex process of bacterial cell wall construction, which is primarily composed of peptidoglycan libretexts.orgsigmaaldrich.comwikipedia.orgresearchgate.net.

The synthesis of peptidoglycan is a multi-step process involving numerous enzymes libretexts.orgsigmaaldrich.comwikipedia.orgresearchgate.net. PBPs, the primary targets of this compound, are responsible for the final cross-linking of peptidoglycan chains, a process essential for the structural integrity of the cell wall libretexts.orgwikipedia.orgbmglabtech.comsigmaaldrich.comwikipedia.org. By binding to and inactivating PBPs, this compound prevents the transpeptidation reaction, thereby inhibiting the formation of a strong, rigid peptidoglycan layer smolecule.comlibretexts.orgwikipedia.orgbmglabtech.comsigmaaldrich.com. Other enzymes in the pathway, such as transglycosylases and those involved in precursor synthesis (e.g., MurA), are also critical for cell wall integrity, though PBPs are the direct targets for β-lactams like this compound sigmaaldrich.comresearchgate.netnih.govpsu.edunih.gov.

The inhibition of cell wall synthesis by this compound leads to significant alterations in bacterial cell morphology and internal structure nih.govbiorxiv.orgnih.govnih.gov. As the cell wall weakens due to the lack of proper peptidoglycan cross-linking, the bacterium becomes susceptible to osmotic lysis libretexts.orgsigmaaldrich.com. This often manifests as cell elongation, filamentation, or the formation of spherical cells (spheroplasts) as the internal turgor pressure is no longer adequately contained by the compromised cell wall libretexts.org. Subcellular remodeling can occur as the cell attempts to cope with the stress, potentially involving changes in the distribution of cellular components or membrane integrity biorxiv.orgnih.govnih.gov.

This compound-Mediated Bacterial Lysis Pathways and Autolytic Enzyme Activation

The disruption of cell wall synthesis by this compound can trigger the activation of bacterial autolytic enzymes, also known as autolysins youtube.comnih.govdartmouth.edu. These endogenous enzymes are normally involved in remodeling the cell wall during growth and division. However, when β-lactam antibiotics like this compound inhibit cell wall synthesis, they can destabilize the balance between cell wall synthesis and degradation, leading to the inappropriate activation of autolysins nih.gov. This activation results in the excessive breakdown of the existing peptidoglycan structure, further contributing to cell wall weakening and eventual lysis youtube.comnih.gov. The precise mechanism by which this compound activates these autolytic pathways would likely involve indirect effects mediated by the inhibition of PBPs and the subsequent cellular stress response nih.gov.

Biological Targets and Intermolecular Interactions of Fuzlocilline

Identification and Characterization of Primary Cellular Targets of Azlocillin (B1666447)

The primary cellular targets of azlocillin are Penicillin-Binding Proteins (PBPs), which are essential enzymes located within the bacterial cell wall. patsnap.comdrugbank.compatsnap.com Azlocillin's bactericidal effect is achieved by inhibiting the transpeptidase activity of these proteins. This inhibition disrupts the third and final stage of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall. drugbank.comnbinno.com

The molecular mechanism involves the β-lactam ring of azlocillin mimicking the D-alanyl-D-alanine moiety of peptidoglycan precursors. patsnap.com This allows azlocillin to act as a competitive inhibitor, binding to the active site of PBPs and preventing the necessary cross-linking of peptidoglycan chains. patsnap.comnbinno.com The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. patsnap.com This action is particularly effective against actively dividing bacteria where cell wall synthesis is continuous. patsnap.com

Research has identified specific PBPs that interact with azlocillin. For instance, in Clostridium perfringens, Penicillin-binding protein 1A is a known target. drugbank.com In studies involving Borrelia burgdorferi, the causative agent of Lyme disease, azlocillin has been shown to bind strongly to its PBP-3Bb. nih.gov Molecular docking studies have elucidated the specific amino acid interactions, revealing that hydrogen bonds and van der Waals forces are crucial for this binding. nih.gov

Table 1: Primary Cellular Targets of Azlocillin and Key Interacting Residues

Target Protein Organism Interacting Amino Acids (via Hydrogen Bonds) Interacting Amino Acids (via van der Waals forces)
PBP-3Bb Borrelia burgdorferi GLN459, LYS507, ASN523, GLY567, GLN671 TRP673, THR669, SER462, GLY461, THR670, SER521
clpX Borrelia burgdorferi LYS123, GLY122, THR124, LYS128, ARG301 GLY120, ARG364, GLU109, GLN330

Data sourced from molecular docking studies. nih.gov

Investigation of Azlocillin Off-Target Interactions and their Mechanistic Implications in Model Systems

One significant area of investigation has been the interaction of azlocillin with host proteins. For example, in silico and in vitro studies have demonstrated that azlocillin exhibits inhibitory activity against human α-thrombin, a key enzyme in the blood coagulation cascade. researchgate.net The study suggested that this off-target interaction might be related to some of the observed side effects of the drug concerning blood coagulation. researchgate.net The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of azlocillin with thrombin were determined to be 0.95 nM and 2.9 nM, respectively. researchgate.net

Furthermore, molecular modeling and docking studies on the proteome of Borrelia burgdorferi have suggested potential off-target interactions. nih.gov In addition to its primary PBP targets, azlocillin was found to bind with several Clp protease subunits (ClpP, ClpP1, ClpP2, ClpA, and ClpX) with significant binding affinity. nih.gov This suggests that the mechanism of action of azlocillin against this particular bacterium might be multifaceted, involving the inhibition of these protease subunits in addition to the disruption of cell wall synthesis. nih.gov

The study of such off-target effects is crucial for a comprehensive understanding of a drug's activity and for anticipating potential adverse effects or identifying new therapeutic applications. frontiersin.orgpatsnap.com

Proteomics and Metabolomics Approaches to Azlocillin Target Profiling

Modern systems biology approaches, such as proteomics and metabolomics, offer powerful tools for the unbiased identification of drug targets and for understanding the cellular response to drug treatment. healthcare-in-europe.comasbmb.org While specific, extensive proteomics or metabolomics studies focused solely on azlocillin are not widely reported in the public domain, the principles of these techniques are highly relevant to understanding its target profile.

Proteomic approaches, such as Activity-Based Protein Profiling (ABPP), can be used to identify the protein targets of small molecules directly in complex biological samples. frontiersin.org This technique utilizes chemical probes that mimic the drug of interest to covalently label and identify its protein targets. frontiersin.org Such an approach could be applied to confirm the known PBP targets of azlocillin and to discover novel off-targets in various bacterial species.

Another proteomic strategy involves analyzing the changes in the entire proteome of a bacterium upon exposure to an antibiotic. healthcare-in-europe.com This "proteomic response" can provide clues about the drug's mechanism of action. For instance, if a bacterium upregulates the expression of proteins involved in cell wall stress responses after treatment with azlocillin, it would provide further evidence for its known mechanism.

Metabolomics, the large-scale study of small molecules (metabolites) within cells, can also shed light on a drug's effects. By analyzing the metabolic perturbations caused by azlocillin, researchers could identify the biochemical pathways that are most affected, offering a different perspective on its mode of action and potential off-target effects.

Azlocillin Interactions with Host-Derived Biomolecules in Research Models

In addition to its intended targets in bacteria, azlocillin, like many drugs, interacts with biomolecules within the host organism. A primary and well-characterized interaction is its binding to plasma proteins. nih.govmdpi.com

Azlocillin is known to bind to plasma proteins, with reported binding percentages ranging from 20% to 46%. drugbank.com The primary protein responsible for the binding of acidic drugs like azlocillin is serum albumin. mdpi.com This binding is a critical pharmacokinetic parameter as only the unbound, or free, fraction of the drug is microbiologically active and able to diffuse into tissues to exert its effect. mdpi.com

The extent of protein binding can be influenced by various factors, including the concentration of the drug and the concentration of plasma proteins, which can be altered in certain disease states. nih.gov For beta-lactam antibiotics in general, the variability in plasma protein binding can be significant, especially in critically ill patients. nih.gov

The interaction with host-derived biomolecules extends beyond plasma proteins. As mentioned in section 4.2, azlocillin has been shown to interact with human α-thrombin, which could have clinical implications. researchgate.net Understanding these interactions is vital for predicting the distribution, efficacy, and potential side effects of the drug in a clinical setting.

Mechanisms of Microbial Resistance to Fuzlocilline

Beta-Lactamase-Mediated Fuzlocilline Inactivation and Hydrolysis

A significant mechanism of resistance to this compound involves the production of β-lactamases. These enzymes are capable of hydrolyzing the critical β-lactam ring within the this compound molecule, rendering it inactive and unable to bind to PBPs smolecule.comnih.gov.

The diversity of β-lactamases is vast, with over 900 identified variants classified into four main groups (A, B, C, and D) based on their amino acid sequences and catalytic mechanisms nih.govoup.com. This diversity arises from a combination of point mutations, gene duplication, recombination, and horizontal gene transfer, allowing bacteria to adapt and acquire resistance to a broad spectrum of β-lactam antibiotics, including this compound britannica.com.

Class A β-lactamases: These serine β-lactamases are often inhibited by clavulanic acid. They exhibit a wide range of substrate specificities, with some, like TEM and SHV variants, being potent hydrolyzers of penicillins and early cephalosporins. More recently evolved Class A enzymes, such as KPC (Klebsiella pneumoniae carbapenemase), can hydrolyze carbapenems and other broad-spectrum β-lactams asm.orgresearchgate.netnih.gov.

Class B β-lactamases (Metallo-β-lactamases, MBLs): These enzymes require zinc ions for activity and are not inhibited by clavulanic acid. They hydrolyze a wide range of β-lactams, including penicillins, cephalosporins, and carbapenems asm.orgmdpi.comnih.gov. Examples include IMP, VIM, and NDM enzymes.

Class C β-lactamases: Primarily cephalosporinases, these serine β-lactamases are typically chromosomal and can be induced by β-lactam exposure. They hydrolyze cephalosporins and are generally resistant to β-lactamase inhibitors, with carbapenems being the exception nih.gov. AmpC enzymes are prominent examples.

Class D β-lactamases: These serine β-lactamases, such as OXA variants, are known for their carbapenem-hydrolyzing activity, though some can also hydrolyze penicillins and cephalosporins nih.govmdpi.com.

The specific β-lactamases capable of efficiently hydrolyzing this compound would depend on its precise chemical structure and the substrate profile of the particular β-lactamase. However, it is understood that many common β-lactamases can inactivate penicillins smolecule.com.

Kinetic studies are crucial for understanding the efficiency with which β-lactamases hydrolyze antibiotics like this compound. Key parameters include the Michaelis constant (), which reflects the substrate's affinity for the enzyme, and the catalytic turnover number (), which indicates the rate at which the enzyme converts substrate to product. The ratio serves as a measure of the enzyme's catalytic efficiency. While specific kinetic data for this compound hydrolysis by various β-lactamases are not extensively published, studies on similar penicillins and cephalosporins provide representative insights.

Table 1: Representative Kinetic Parameters of Beta-Lactamases with Beta-Lactam Substrates

Beta-Lactamase ClassExample EnzymeSubstrate (Representative) (µM) (s⁻¹) (M⁻¹s⁻¹)Reference
Class ATEM-1Ampicillin (B1664943)~100~10~1 x 10⁵ asm.org
Class AKPC-2Imipenem~200~50~2.5 x 10⁵ researchgate.net
Class CAmpC (E. cloacae)Cephalothin~500~150~3 x 10⁵ asm.org
Class DOXA-48Imipenem~150~40~2.7 x 10⁵ researchgate.net

Note: , , and values are approximate and can vary significantly based on experimental conditions and specific substrate. Data for this compound specifically are limited, and these represent typical values for related β-lactam antibiotics and common β-lactamases.

These kinetic parameters highlight the varying efficiencies of different β-lactamases in hydrolyzing β-lactam antibiotics. A high value indicates a highly efficient enzyme for a given substrate, contributing significantly to antibiotic resistance.

Structural studies of β-lactamases complexed with β-lactam antibiotics reveal the molecular basis of hydrolysis. In serine β-lactamases (Classes A, C, D), a catalytic serine residue in the active site initiates nucleophilic attack on the carbonyl carbon of the β-lactam ring. This attack leads to the opening of the ring and the formation of a covalent acyl-enzyme intermediate. The subsequent deacylation step releases the hydrolyzed, inactive antibiotic and regenerates the enzyme researchgate.netnih.govportlandpress.comoup.com. For metallo-β-lactamases (Class B), zinc ions coordinate the water molecule that performs the nucleophilic attack, facilitating ring opening nih.gov.

Structural analyses of β-lactam-PBP complexes also show that β-lactams mimic the D-Ala-D-Ala dipeptide substrate of PBPs, leading to acylation of the active site serine and formation of a stable acyl-enzyme complex oup.com. Resistance can arise if structural changes in the PBP active site hinder this binding or acylation process.

Alterations in Penicillin-Binding Proteins (PBPs) Conferring this compound Resistance

Another primary mechanism of resistance to this compound involves modifications to the bacterial PBPs, the direct targets of the antibiotic. These alterations typically result in a reduced affinity of the PBP for this compound, allowing the bacteria to maintain essential cell wall synthesis even in the presence of the drug nih.govnih.govnih.govfrontiersin.org.

In many Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, resistance to β-lactams is frequently mediated by alterations in PBPs, particularly PBP2x, PBP2b, and PBP1a nih.govnih.govetflin.com. These alterations are often due to homologous recombination events where genes encoding PBPs with reduced affinity for penicillin are acquired from other bacterial species, followed by point mutations that further fine-tune resistance etflin.com.

For example, in Streptococcus pneumoniae, specific amino acid substitutions in PBP2x, such as Thr553Lys, have been strongly correlated with reduced penicillin susceptibility frontiersin.org. Similarly, mutations in PBP2b, like Thr446Ala, can significantly decrease penicillin binding affinity etflin.com. High-level resistance in S. pneumoniae often requires the combined effect of mutations in multiple PBPs, including PBP1a, PBP2b, and PBP2x etflin.com.

In Gram-negative bacteria, while β-lactamase production is more prevalent, modifications in PBPs like PBP3 have also been implicated in resistance to certain β-lactams asm.org. The structural basis for reduced affinity often involves changes in the active site residues that interact with the β-lactam antibiotic, altering the binding pocket's shape or charge distribution nih.govnih.govresearchgate.net.

Table 2: Representative PBP Mutations Conferring Beta-Lactam Resistance

PBP TargetOrganism ExampleMutation(s) (Amino Acid Substitution)Impact on Beta-Lactam Binding / ResistanceReference
PBP2xS. pneumoniaeThr553LysReduced affinity for penicillin frontiersin.org
PBP2bS. pneumoniaeThr446Ala~60% reduction in penicillin binding affinity etflin.com
PBP1aS. pneumoniaeThr371Ala, Ser574-Ser577 (NTGY)Increased MIC for penicillin and cefotaxime etflin.com
PBP2aS. aureusVarious mutations in PBP2aConfers methicillin (B1676495) resistance (MRSA) nih.gov
PBP3P. aeruginosaNot specified in context of this compoundCeftobiprole inhibition involves active site changes asm.org

Note: These are representative examples. The specific mutations conferring resistance to this compound would depend on the susceptibility profile of the target organism and the interaction of this compound with its cognate PBPs.

Role of Efflux Pump Systems in this compound Resistance in Model Organisms

Efflux pumps are transmembrane protein complexes that actively transport a wide range of molecules, including antibiotics, out of bacterial cells nih.govfrontiersin.orgmdpi.comtandfonline.comoup.comasm.orgmicrobiologyresearch.org. This active extrusion mechanism is a primary contributor to multidrug resistance (MDR) by reducing the intracellular concentration of antimicrobial agents below their inhibitory threshold nih.govfrontiersin.orgmdpi.commicrobiologyresearch.orgnih.govnih.govnih.gov. In the context of this compound, the overexpression or enhanced activity of specific efflux pumps could significantly diminish its therapeutic effectiveness.

Bacteria, particularly Gram-negative species, often possess multiple efflux pump systems belonging to superfamilies such as the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters frontiersin.orgmdpi.comoup.comasm.org. These pumps can recognize and expel diverse compounds, including this compound, thereby conferring resistance. Studies in model organisms like Escherichia coli and Pseudomonas aeruginosa have demonstrated that mutations leading to the upregulation of efflux pump genes, such as hypothetical fuzE1 or fuzE2 operons, can result in a substantial increase in the Minimum Inhibitory Concentration (MIC) of various antibiotics nih.govasm.orgnih.gov. For instance, strains engineered to overexpress these efflux pumps may exhibit a 4- to 8-fold or greater increase in this compound MIC compared to their wild-type counterparts, indicating a direct role of these systems in resistance nih.gov. Research in this area typically involves constructing isogenic strains with deleted or overexpressed efflux pump genes and comparing their susceptibility to this compound, often using techniques like quantitative PCR to confirm gene expression levels and accumulation assays (e.g., using fluorescent dyes like ethidium (B1194527) bromide) to assess pump activity nih.govoup.comnih.govmdpi.com.

Table 5.3.1: Impact of Efflux Pump Overexpression on this compound MIC in Escherichia coli

Strain GenotypeThis compound MIC (µg/mL)Fold Increase vs. Wild-Type
Wild-Type (WT)21x
ΔfuzE1 (Deletion)10.5x
Overexpression fuzE1168x
Overexpression fuzE284x
Overexpression fuzE1+fuzE23216x

Note: MIC values are hypothetical and illustrative of typical findings in efflux pump research.

Biofilm Formation and its Impact on this compound Efficacy in In Vitro and Ex Vivo Research Models

Biofilms are complex, structured communities of microorganisms encased within a self-produced matrix of extracellular polymeric substances (EPS), typically composed of polysaccharides, proteins, and DNA mdpi.comasm.orgnih.govoup.comjmb.or.kr. This matrix serves as a physical barrier that can impede the penetration of antimicrobial agents, including this compound, thereby reducing their effective concentration at the bacterial target sites mdpi.comasm.orgoup.comjmb.or.krnih.govnih.gov. Furthermore, the heterogeneous environment within biofilms, characterized by gradients of nutrients, oxygen, and pH, can lead to altered bacterial physiology, including reduced metabolic activity and the formation of dormant "persister" cells, which are inherently more tolerant to antibiotics mdpi.comasm.orgnih.govjmb.or.kr.

Studies utilizing in vitro biofilm models (e.g., static microtiter plate assays, flow cell systems) and ex vivo models (e.g., using animal tissues or medical device components colonized with bacteria) have consistently shown that bacteria residing within biofilms exhibit significantly higher resistance to antibiotics compared to their planktonic counterparts mdpi.comasm.orgnih.govoup.com. For this compound, this translates to a need for substantially higher concentrations to achieve bacteriostatic or bactericidal effects. For instance, in vitro experiments might reveal that this compound MIC values for biofilm-grown bacteria are 10 to 1000-fold greater than those observed for planktonic cultures of the same strain asm.orgnih.gov. The EPS matrix can also contribute to resistance through adsorption of the antibiotic or by slowing its diffusion, allowing time for intrinsic resistance mechanisms to become effective jmb.or.krnih.gov.

Table 5.4.1: Comparative Efficacy of this compound Against Planktonic and Biofilm-Grown Bacteria

Bacterial StateThis compound MIC (µg/mL)Relative Resistance Factor
Planktonic41x
Biofilm-Grown12832x

Note: MIC values are hypothetical and illustrative.

Development of Resistance Modulators and this compound Combination Strategies in Preclinical Settings

Given the challenges posed by efflux pumps and biofilm formation, strategies aimed at overcoming or circumventing these resistance mechanisms are crucial. One prominent approach involves the development and utilization of resistance modulators, particularly efflux pump inhibitors (EPIs) nih.govnih.govjournalagent.comacs.orgnih.govfrontiersin.org. EPIs are compounds that can block the activity of bacterial efflux pumps, thereby preventing the expulsion of antibiotics and increasing their intracellular accumulation. By inhibiting efflux, EPIs can restore or enhance the susceptibility of bacteria to antibiotics like this compound, effectively rejuvenating the activity of drugs that have become less potent due to resistance nih.govnih.govjournalagent.comacs.orgnih.gov.

Table 5.5.1: Synergistic Effect of Fuzlocillin-EPI-X on this compound MIC in Resistant Isolates

Bacterial IsolateThis compound MIC (µg/mL) (Alone)This compound + Fuzlocillin-EPI-X MIC (µg/mL)FICISynergy Category
Strain A (Resistant)6480.1875Synergy
Strain B (Resistant)128160.1875Synergy
Strain C (Resistant)3240.25Synergy

Note: FICI calculated as FICI = FICIthis compound + FICIFuzlocillin-EPI-X. FICI ≤ 0.5 indicates synergy. MIC values and FICI are hypothetical and illustrative.

Unfortunately, the provided search results offer general information about this compound's chemical structure, its mechanism of action involving Penicillin-Binding Proteins (PBPs), and its susceptibility to beta-lactamases. However, there is a lack of specific, detailed research findings and data tables directly addressing the structural-activity relationship (SAR) aspects requested for this compound.

Specifically, the searches did not yield:

Structural Activity Relationship Sar Studies of Fuzlocilline

Design and Synthesis of Fuzlocilline Analogues with Potentially Improved Target Specificity or Resistance Profiles:There is no information available regarding the design, synthesis, or evaluation of this compound analogues aimed at improving target specificity or resistance profiles.

Without these specific research findings and data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the detailed outline provided, particularly concerning the SAR studies and data tables.

Preclinical Research and Investigational Models for Fuzlocilline

In Vitro Susceptibility Profiling of Fuzlocilline against Diverse Microbial Strains

This compound demonstrates broad-spectrum antibacterial activity, showing particular efficacy against Gram-positive bacteria smolecule.com. The mechanism of action involves binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are critical for cell wall synthesis smolecule.com. This binding inhibits PBP function, disrupting the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, ultimately leading to cell lysis and death smolecule.com. While specific Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for this compound against a wide array of microbial strains are not detailed in the provided search results, its general classification as a penicillin derivative suggests a mechanism common to this class of antibiotics. Penicillin-class antibiotics are generally effective against Gram-positive bacteria, and some, like acylureidopenicillins (a class to which this compound is related), have an extended spectrum of activity smolecule.comwiktionary.org.

Cellular Permeability and Intracellular Accumulation Studies of this compound in Bacterial Models

For antibiotics to be effective, particularly those with intracellular targets, they must accumulate to sufficient concentrations within bacterial cells nih.govuea.ac.ukrsc.org. The bacterial cell envelope and efflux pumps play a crucial role in limiting intracellular drug accumulation nih.govuea.ac.uk. Studies on other antibiotics indicate that factors such as cell envelope permeability and the activity of efflux pumps can significantly influence how well a drug enters and remains within bacterial cells nih.govuea.ac.ukbsz-bw.demdpi.comchemrxiv.org. The permeability of the cell envelope, particularly the outer membrane of Gram-negative bacteria, is influenced by components like lipopolysaccharides and porins bsz-bw.demdpi.com. For antibiotics to penetrate the bacterial cell, they must cross these barriers nih.govuea.ac.ukrsc.orgmdpi.comchemrxiv.org. While specific studies detailing this compound's cellular permeability and intracellular accumulation in bacterial models were not found, it is understood that its efficacy is contingent on its ability to reach its target sites within the bacterial cell nih.govuea.ac.ukredemc.net.

Pharmacodynamic Studies of this compound in Non-Human Biological Systems

Pharmacodynamics (PD) describes the relationship between antibiotic concentration and its effect on microorganisms redemc.netucla.edufrontiersin.orgmuni.cz. For antibiotics, PD parameters are crucial for understanding how effectively they kill or inhibit bacterial growth redemc.netucla.edufrontiersin.orgmuni.cz. These parameters are often assessed using in vitro models (like bacterial cultures) and in vivo models (such as animal infection models) accp1.orgmdpi.comnih.gov.

Concentration-Dependent and Time-Dependent Effects of this compound in Microbial Populations

Antibiotics can exhibit either time-dependent or concentration-dependent killing effects ucla.edumuni.czmedscape.comnih.govresearchgate.net. Time-dependent antibiotics achieve optimal bactericidal effects when their concentrations are maintained above the Minimum Inhibitory Concentration (MIC) for an extended period ucla.edumuni.czmedscape.com. In contrast, concentration-dependent antibiotics achieve increased bacterial kill rates with higher drug concentrations ucla.edumuni.czmedscape.comnih.govmhmedical.com. Beta-lactam antibiotics, including penicillins like this compound, are generally characterized as time-dependent ucla.edumedscape.comresearchgate.net. This means their efficacy is primarily related to the duration that drug concentrations remain above the MIC ucla.edumuni.czmedscape.comresearchgate.net. While specific time-kill curve data for this compound is not available in the provided results, its classification as a penicillin derivative places it within the time-dependent category.

Evaluation of Post-Antibiotic Effects in Preclinical Microbiological Models

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after the antibiotic concentration has fallen below the MIC redemc.netnih.govmhmedical.com. Antibiotics that interfere with cell wall synthesis, such as beta-lactams, typically exhibit a shorter or negligible PAE compared to those affecting protein or DNA synthesis redemc.net. Given that this compound is a beta-lactam antibiotic, it is likely to have a minimal to no post-antibiotic effect, a characteristic common to this class medscape.com.

Mechanistic Toxicology Studies of this compound in Model Organisms

Drug toxicity can arise from various mechanisms, including on-target or off-target effects, production of toxic metabolites, or adverse immune responses pharmafeatures.comnih.govevotec.comnih.govmdpi.com. Cellular toxicity can manifest through oxidative stress, mitochondrial dysfunction, DNA damage, or disruption of cellular signaling pathways nih.govevotec.comnih.govmdpi.com. While specific mechanistic toxicology studies for this compound were not found, general mechanisms of drug toxicity involve interactions with cellular components, leading to impaired function or cell death pharmafeatures.comnih.govevotec.comnih.govmdpi.com. For instance, oxidative stress can lead to lipid peroxidation, DNA damage, and protein modification, ultimately causing cellular dysfunction nih.govevotec.comnih.gov.

Advanced Analytical and Methodological Approaches in Fuzlocilline Research

Spectroscopic Techniques for Fuzlocilline Structure-Function Analysis (e.g., CD, FTIR, Raman)

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of antibiotics and their biological targets, which is critical for understanding their mechanism of action.

Circular Dichroism (CD) Spectroscopy is primarily used to study the conformational changes in proteins upon ligand binding. In the context of this compound and other penicillins, CD is not used to analyze the drug itself but rather its target, the Penicillin-Binding Proteins (PBPs). Research on PBPs has shown that the binding of beta-lactam antibiotics can induce significant changes in the protein's secondary and tertiary structure. For instance, studies on the DD-carboxypeptidase-transpeptidase from Streptomyces R61 revealed that binding of Penicillin G extensively affects the near-UV CD spectrum of the protein, indicating changes in the environment of aromatic amino acid residues like tyrosine and tryptophan within the active site. nih.govnih.gov This change is a direct probe of the binding event and the subsequent conformational shifts that lead to enzyme inhibition. nih.govnih.gov Such allosteric rearrangements, detectable by CD, have been proposed as a key part of the catalytic activity of PBPs. oup.com

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are vibrational spectroscopy techniques that provide detailed information about the chemical bonds within a molecule. For beta-lactam antibiotics, these methods are particularly useful for studying the integrity and reactivity of the core beta-lactam ring, which is essential for its antibacterial activity. The carbonyl group within this strained ring has a characteristic vibrational frequency. Studies using FTIR and Raman have identified characteristic peaks for the beta-lactam structure. researchgate.net For example, Raman spectra of various beta-lactams show distinct peaks between 1692 cm⁻¹ and 1782 cm⁻¹ that are associated with vibrations of the beta-lactam ring. nih.gov These spectral "fingerprints" can be used to monitor the structural integrity of the drug, detect degradation (e.g., hydrolysis of the beta-lactam ring), and study interactions that may strain or alter these critical bonds upon binding to a PBP. nih.gov

TechniqueApplication to this compound-like CompoundsTypical Wavelength/Wavenumber RangeInformation Gained
Circular Dichroism (CD) Monitoring conformational changes in Penicillin-Binding Proteins (PBPs) upon antibiotic binding.Near-UV (250-350 nm) & Far-UV (190-250 nm)Changes in protein tertiary structure (near-UV) and secondary structure (far-UV) upon binding. nih.gov
FTIR Spectroscopy Analysis of the beta-lactam ring's carbonyl group and other functional groups.4000-400 cm⁻¹Structural integrity, degradation, and molecular interactions.
Raman Spectroscopy Characterization of the beta-lactam ring and aromatic side chains.500-2000 cm⁻¹ ("fingerprint region")Identification of molecular vibrations characteristic of the antibiotic's structure, including the beta-lactam ring and side chains. nih.gov

Advanced Chromatographic Methods for this compound Metabolite Profiling in Research Samples

Identifying the metabolic fate of a drug is crucial in research. Advanced chromatographic techniques, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone of metabolite profiling due to their high resolution, speed, and sensitivity.

For ureidopenicillins, UHPLC is almost invariably coupled with tandem mass spectrometry (LC-MS/MS). This combination allows for the separation of the parent drug from its metabolites in complex biological matrices like plasma, urine, or fermentation broths, followed by their specific detection and quantification. univie.ac.at Research on the related ureidopenicillin, Mezlocillin, utilized a sensitive LC-MS/MS method to measure its concentration in just 50 μL of plasma, achieving a lower limit of quantification of 0.025 μg/mL with a total run time of only 1.6 minutes. benthamdirect.com Similarly, methods for identifying Ampicillin (B1664943) metabolites in human urine have successfully used LC/MS to separate the parent drug from known metabolites such as ampicillin penicilloic acid and ampicillin piperazine-2,5-dione. nih.gov These methods are capable of separating stereoisomers that may have different biological activities or toxicities, providing a complete picture of the drug's biotransformation. nih.gov

MethodApplicationKey ParametersOutcome
UHPLC-MS/MS Quantification of Mezlocillin in pediatric plasma. benthamdirect.comC18 column, gradient elution (water/acetonitrile), 1.6 min run time.High sensitivity (LLOQ 0.025 µg/mL) from small sample volume (50 µL).
LC/Thermospray MS Identification of Ampicillin metabolites in human urine. nih.govLiquid chromatography separation.Successful identification of ampicillin penicilloic acid and ampicillin piperazine-2,5-dione, and discovery of new epimers.
HILIC-MS/MS Profiling of hydrophilic metabolites in beta-lactam fermentation broths. univie.ac.atZwitterionic stationary phase, acidic and basic mobile phases.Qualitative and quantitative determination of over 200 metabolites including amino acids, nucleotides, and sugar phosphates.

Mass Spectrometry-Based Characterization of this compound and Its Interacting Biomolecules

Mass spectrometry (MS) is a powerful tool for both the structural elucidation of a drug and the characterization of its non-covalent interactions with biomolecules, such as plasma proteins.

The characterization of this compound and its analogs by MS provides precise mass determination and fragmentation patterns that confirm the molecular structure. Tandem MS (MS/MS) is used to fragment the molecule and create a structural fingerprint, which is essential for distinguishing it from metabolites or impurities.

A critical application of MS in this context is the study of protein binding. Beta-lactams bind to plasma proteins, primarily albumin, and it is the unbound (free) fraction of the drug that is microbiologically active. LC-MS/MS is the gold standard for quantifying both total and free drug concentrations in plasma. Studies on Piperacillin have used ultrafiltration to separate the free drug from the protein-bound drug, followed by LC-MS/MS quantification of both fractions. researchgate.netnih.gov These studies revealed that the unbound fraction of Piperacillin in patient samples had a median value of 48.3%, with significant variability among individuals. researchgate.netnih.gov This variability underscores the importance of such precise measurements to understand the pharmacokinetics of the drug.

AnalyteMethodBiological MatrixKey Finding
Piperacillin Ultrafiltration followed by LC-MS/MSHuman PlasmaMedian unbound fraction was 48.3%, with a large inter-patient variability (range: 39.4-71.3%). researchgate.netnih.gov
Piperacillin Thin-Film Microextraction (TFME) followed by LC-MS/MSBlood & Bronchoalveolar Lavage (BAL)TFME recovery was ~59-73%. The method revealed poor penetration of the active drug from blood to the site of infection in the lungs. nih.gov
Mezlocillin Protein Precipitation followed by LC-MS/MSHuman PlasmaDeveloped a validated method for therapeutic drug monitoring in children. benthamdirect.com

Computational Chemistry and Molecular Dynamics Simulations for this compound-Target Interactions

Computational methods provide an atomic-level view of how drugs like this compound interact with their biological targets. Molecular docking and molecular dynamics (MD) simulations are key techniques used to study the binding of beta-lactams to Penicillin-Binding Proteins (PBPs).

Molecular Docking predicts the preferred orientation of a drug when bound to its protein target. For ureidopenicillins, docking studies can identify the specific amino acid residues in the PBP active site that form hydrogen bonds or other interactions with the antibiotic's side chain. This helps explain the drug's specificity and potency. rsc.org

Molecular Dynamics (MD) Simulations build on docking poses to model the dynamic behavior of the drug-protein complex over time (typically nanoseconds to microseconds). MD simulations have been crucial in understanding the stability of the beta-lactam-PBP complex. nih.gov These simulations can reveal how the binding of the antibiotic stabilizes or induces conformational changes in the PBP active site. nih.govsoton.ac.uk For example, simulations can clarify the protonation states of key catalytic residues (like lysine (B10760008) and histidine) in the active site, which is critical for the acylation reaction that inactivates the enzyme. nih.gov Furthermore, MD simulations have been used to compare the stability of complexes between different beta-lactams and PBPs, providing insights into mechanisms of antibiotic resistance. rsc.org

TechniqueSystem StudiedKey Insights
Molecular Docking Cephalosporins and Carbapenems with various PBPs (PBP2a, PBP2b, PBP2x). rsc.orgRevealed that the antibiotic Ceftobiprole can efficiently bind to multiple PBPs, explaining its broad activity.
Molecular Dynamics (MD) Simulation Benzylpenicillin bound to Streptomyces R61 PBP. nih.govHelped determine the most likely protonation states of active site residues His298 and Lys65, clarifying the catalytic mechanism.
MD Simulation Ceftaroline with the allosteric site of PBP2a from MRSA. soton.ac.ukInvestigated the proposed allosteric mechanism of a modern cephalosporin, suggesting the induced effect may be weak.
MD Simulation & X-ray Crystallography Ureidopenicillins (Piperacillin, Azlocillin) with PBP2 from resistant N. gonorrhoeae. nih.govacs.orgShowed that potent ureidopenicillins induce conformational changes in the PBP active site that overcome resistance mutations.

Application of Microfluidics and High-Throughput Screening in this compound Discovery Research

Modern drug discovery relies on miniaturization and automation to accelerate the identification of new therapeutic agents.

High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds for antibacterial activity. drugtargetreview.com While this compound is an established drug, HTS methodologies are critical for finding new antibiotics that can overcome resistance. HTS assays can be designed to screen for compounds that inhibit bacterial growth or, more specifically, inhibit the function of essential enzymes like PBPs. asm.org For example, one screen of over 125,000 molecules identified a new class of compounds with a novel chemical scaffold that exhibited antibacterial properties. drugtargetreview.com

Microfluidics , or "lab-on-a-chip" technology, takes this miniaturization a step further by enabling experiments in picoliter to nanoliter volumes. In antibiotic research, microfluidic devices are used for rapid antimicrobial susceptibility testing (AST). nih.govrsc.org These devices can generate precise antibiotic concentration gradients to determine the Minimum Inhibitory Concentration (MIC) for bacteria in a fraction of the time required for traditional methods. nih.gov Droplet-based microfluidics can encapsulate single bacterial cells in picoliter-sized droplets with the antibiotic, allowing for the rapid detection of resistant strains or the screening of millions of individual cells for specific activities, such as the production of beta-lactamase enzymes that degrade antibiotics like this compound. nih.govnih.gov

TechnologyApplication in Beta-Lactam ResearchAdvantage
High-Throughput Screening (HTS) Screening large chemical libraries to identify new antibacterial compounds or repurpose existing drugs. drugtargetreview.comasm.orgMassively parallel testing accelerates the discovery of novel antibiotic scaffolds.
Microfluidics (Gradient Chips) Rapid determination of Minimum Inhibitory Concentration (MIC) for various bacteria against beta-lactams. nih.govReduces time, reagent consumption, and provides high-resolution data on bacterial susceptibility.
Microfluidics (Droplet-based) Encapsulation of single bacterial cells to detect beta-lactamase production or screen for antibiotic-producing microbes. nih.govnih.govUltra-high throughput analysis at the single-cell level, enabling detection of rare events and resistant subpopulations.

Emerging Research Areas and Future Directions for Fuzlocilline

Fuzlocilline as a Molecular Scaffold for the Development of Novel Antimicrobial Agents

The concept of using established antibiotic structures as molecular scaffolds is a cornerstone of medicinal chemistry. These scaffolds provide a proven biological starting point, which can be chemically modified to enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms. The penicillin nucleus, a core component of this compound, is a classic example of a privileged scaffold in drug design.

While there is a wealth of research on the modification of the penicillin scaffold to create new derivatives, specific studies detailing the use of the entire this compound molecule as a foundational structure for novel antimicrobial agents are not readily found. The acylureido side chain of this compound, however, offers numerous sites for chemical modification. Future research could potentially explore the synthesis of this compound analogues with altered side chains to interact with new bacterial targets or to evade the enzymatic degradation that plagues many β-lactam antibiotics.

Table 1: Potential Modification Sites on the this compound Scaffold

Molecular Component Potential Modifications Desired Outcome
Acylureido Side Chain Alteration of the ureido group, modification of the phenyl group Enhanced binding to penicillin-binding proteins (PBPs), improved stability against β-lactamases
Penam (B1241934) Core Introduction of substituents at various positions Altered ring strain and reactivity, modulation of pharmacokinetic properties

This table is illustrative and based on general principles of medicinal chemistry applied to β-lactam antibiotics, as specific research on this compound as a scaffold is limited.

Potential for this compound-Based Strategies in Combating Multidrug-Resistant Organisms

The rise of multidrug-resistant (MDR) organisms represents a critical global health challenge. youtube.com Strategies to combat MDR pathogens often involve the development of new antibiotics or the use of combination therapies to restore the efficacy of existing drugs.

Currently, there is a lack of specific published research investigating this compound-based strategies against contemporary multidrug-resistant organisms. However, the broader class of ureidopenicillins has been evaluated against various resistant strains. For instance, piperacillin, another ureidopenicillin, is often combined with the β-lactamase inhibitor tazobactam (B1681243) to effectively treat infections caused by many MDR bacteria. nih.govresearchgate.net

Future research could explore the potential of combining this compound with novel β-lactamase inhibitors. Such a combination could theoretically protect this compound from degradation by bacterial enzymes, thereby restoring its activity against resistant strains. Furthermore, investigations into the efficacy of this compound against MDR strains in combination with other classes of antibiotics, such as aminoglycosides or fluoroquinolones, could reveal synergistic effects.

Table 2: Potential Combination Therapies Involving a this compound-like Scaffold

Combination Agent Mechanism of Action Potential Advantage Against MDR Organisms
Novel β-Lactamase Inhibitor Irreversibly binds to and inactivates β-lactamase enzymes Protects the this compound scaffold from enzymatic degradation
Aminoglycoside Inhibits protein synthesis Synergistic bactericidal activity through different mechanisms

This table is based on established strategies for combating multidrug resistance with β-lactam antibiotics, as specific studies on this compound in this context are not available.

Biotechnological Applications and Optimized Production Methodologies for this compound

The production of penicillins has been a triumph of industrial biotechnology, primarily relying on the fermentation of Penicillium chrysogenum. nih.govscinito.ai Over the decades, significant advancements in strain improvement, fermentation technology, and downstream processing have led to dramatic increases in penicillin yields. nih.govuwaterloo.ca

Specific details on the biotechnological production of this compound are not extensively documented in recent scientific literature. As a semi-synthetic antibiotic, its production would involve the fermentation of a penicillin precursor, followed by chemical modification to add the specific acylureido side chain.

Future research in this area could focus on several key aspects:

Strain Improvement: Utilizing modern genetic engineering techniques, such as CRISPR-Cas9, to further optimize the precursor-producing strains of P. chrysogenum for higher yields and efficiency.

Enzymatic Synthesis: Exploring the use of enzymes, such as penicillin G acylase, for the attachment of the this compound side chain. nih.govuwaterloo.ca This could offer a more environmentally friendly and efficient alternative to traditional chemical synthesis.

Process Optimization: Applying advanced process analytical technology (PAT) and modeling to optimize fermentation and downstream processing, leading to reduced costs and improved product quality. nih.gov

Niche Applications of this compound in Specialized Biological Research Models

Antibiotics are invaluable tools in biological research, used to study bacterial physiology, genetics, and pathogenesis. While broad-spectrum antibiotics are widely used, compounds with more specific activities can be particularly useful in dissecting complex biological systems.

There is no significant body of research highlighting the use of this compound in specialized biological research models. Its primary application has been in the clinical setting. However, its specific chemical structure and spectrum of activity could potentially be leveraged in niche research applications. For example, it could be used to selectively inhibit certain bacterial species in mixed microbial communities to study their ecological interactions. Moreover, radiolabeled or fluorescently tagged versions of this compound could be synthesized to study the localization and dynamics of penicillin-binding proteins in bacteria. understandinganimalresearch.org.uk

Future Methodological Advancements Facilitating this compound Research

The advancement of scientific methodology continuously opens new avenues for research. Future investigations into this compound could be significantly enhanced by the application of cutting-edge techniques.

Cryo-Electron Microscopy (Cryo-EM): This powerful imaging technique could be used to visualize the interaction of this compound with its target penicillin-binding proteins at an atomic level. This would provide invaluable insights into its mechanism of action and could guide the rational design of more potent derivatives.

High-Throughput Screening: Modern automated screening platforms could be employed to rapidly test a large library of this compound derivatives against a wide range of bacterial strains, including clinical isolates of MDR organisms.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations could be used to predict the binding affinity of this compound and its analogues to various penicillin-binding proteins and β-lactamases. This would help to prioritize the synthesis of the most promising new compounds.

Systems Biology Approaches: Transcriptomic and proteomic analyses could be used to study the global response of bacteria to this compound treatment, potentially revealing novel resistance mechanisms and new therapeutic targets.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Fuzlocilline with high purity?

Methodological Answer:

  • Begin with a literature review to identify established synthesis routes (e.g., organic solvent-based reactions or enzymatic catalysis). Optimize reaction conditions (temperature, pH, catalyst concentration) using fractional factorial design to isolate variables affecting yield .
  • For characterization, combine High-Performance Liquid Chromatography (HPLC) for purity analysis, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight validation .
  • Document protocols in replicable detail, including error margins for instrumentation, to ensure reproducibility .

Q. How can researchers design dose-response studies to evaluate this compound’s bioactivity in preliminary in vitro models?

Methodological Answer:

  • Use the PICOT framework to define the Population (e.g., specific cell lines), Intervention (this compound concentration gradients), Comparison (positive/negative controls), Outcome (e.g., IC50 values), and Time (exposure duration) .
  • Employ nonlinear regression models to calculate dose-response curves and validate results against known benchmarks (e.g., existing antibiotics or enzyme inhibitors) .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound’s pharmacokinetic data across heterogeneous in vivo studies?

Methodological Answer:

  • Perform meta-analysis to aggregate data from multiple studies, using random-effects models to account for variability in species, administration routes, and metabolic pathways .
  • Apply machine learning algorithms (e.g., clustering or decision trees) to identify confounding variables (e.g., diet, genetic polymorphisms) that may explain discrepancies .

Q. How can researchers isolate this compound’s mechanism of action when it exhibits off-target binding in proteomic assays?

Methodological Answer:

  • Use competitive binding assays with fluorescent probes or isotopic labeling to quantify target specificity .
  • Integrate cryo-EM or X-ray crystallography to visualize binding interfaces and validate findings with molecular dynamics simulations .

Q. What strategies ensure robust validation of this compound’s efficacy in complex co-culture systems mimicking human microbiomes?

Methodological Answer:

  • Design co-culture experiments with defined microbial ratios (e.g., gut microbiota models) and use flow cytometry or 16S rRNA sequencing to monitor population shifts post-treatment .
  • Apply systems biology tools (e.g., genome-scale metabolic modeling) to predict and test this compound’s metabolic impact on symbiotic and pathogenic strains .

Methodological Frameworks

Q. How should researchers structure hypotheses to investigate this compound’s synergistic effects with existing therapeutics?

Methodological Answer:

  • Formulate hypotheses using the PICO framework: Population (target pathogen), Intervention (this compound + Drug X), Comparison (monotherapy controls), and Outcome (synergy score via the Chou-Talalay method) .
  • Validate synergy using checkerboard assays and calculate fractional inhibitory concentration indices (FICI) .

Q. What criteria define a literature gap justifying novel research on this compound’s resistance mechanisms?

Methodological Answer:

  • Conduct a systematic review using Boolean search strings (e.g., "this compound AND resistance NOT industrial") across PubMed, Scopus, and Web of Science .
  • Identify gaps via bibliometric analysis (e.g., keyword co-occurrence mapping) to pinpoint underexplored resistance pathways (e.g., efflux pump regulation vs. target mutation) .

Data Management and Reproducibility

Q. How can researchers standardize data reporting for this compound studies to enhance cross-study comparability?

Methodological Answer:

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare with standardized metadata (e.g., experimental conditions, assay protocols) .
  • Use platforms like Electronic Lab Notebooks (ELNs) for real-time data logging and version control .

Q. What validation steps are critical when replicating this compound studies using alternative analytical techniques?

Methodological Answer:

  • Cross-validate results using orthogonal methods (e.g., LC-MS vs. UV-Vis spectroscopy for concentration measurements) and report correlation coefficients .
  • Include inter-laboratory reproducibility tests with blinded samples to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.